4-(N,N-Dimethylamino)cinnamaldoxime
Description
4-(N,N-Dimethylamino)cinnamaldoxime is a substituted aldoxime derivative synthesized via the reaction of 4-(N,N-dimethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate. The synthesis yields a colorless solid with an 84% yield and an E/Z isomer ratio of approximately 1:11 . Its structure is confirmed by $ ^1 \text{H-NMR} $ spectroscopy, which aligns with literature data. This compound serves as a key intermediate in organic synthesis, particularly in copper(II)-catalyzed dehydration reactions to form 4-(N,N-dimethylamino)benzamide (16% yield) . The para-substituted dimethylamino group enhances electron-donating properties, influencing reactivity and applications in coordination chemistry and materials science.
Properties
CAS No. |
83387-07-9 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24g/mol |
IUPAC Name |
(NE)-N-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O/c1-13(2)11-7-5-10(6-8-11)4-3-9-12-14/h3-9,14H,1-2H3/b4-3+,12-9+ |
InChI Key |
VVXNJNRNJLPFCT-GMHKHPCXSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NO |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NO |
Synonyms |
3-(4-(dimethylamino)phenyl)-2-propenal oxime 4-(N,N-dimethylamino)cinnamaldoxime 4-(N,N-dimethylamino)cinnamaldoxime, (E,E)-isomer 4-(N,N-dimethylamino)cinnamaldoxime, (Z,E)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The dimethylamino group at the para position simplifies synthesis due to its electron-donating nature, stabilizing intermediates.
- Challenges arise in synthesizing analogs with steric bulk (e.g., failed 4-(N,N-dimethylamino)methyl derivative in ).
Structural and Electronic Properties
- 4-(N,N-Dimethylamino)cinnamaldoxime: The dimethylamino group induces an electron-rich aromatic ring, facilitating nucleophilic reactions. The E/Z isomerism impacts reactivity in coordination complexes .
- Benzothiadiazole Derivatives (): Incorporation of the 4-(N,N-dimethylamino)phenyl group increases steric bulk, resulting in ~30° twisting angles between aromatic units. This reduces intramolecular hydrogen bonding and red-shifts UV-Vis transitions compared to monosubstituted analogs.
- DMABN: Exhibits dual fluorescence due to twisted intramolecular charge transfer (TICT) states in polar solvents, a phenomenon validated by TD-DFT calculations .
- 4-(N,N-Dimethylamino)azobenzene (): The dimethylamino group stabilizes the trans isomer, with absorption at 434 nm ($\pi \rightarrow \pi^*$) and minimal fluorescence quenching in cyanine conjugates.
Physicochemical and Spectral Data
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